4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position, a methoxybenzyl group at the 7th position, and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced by-products. The use of microwave techniques has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aromatic, aliphatic, cyclic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired product.
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Oxidation and Reduction Products: Different oxidized and reduced forms of the compound.
Scientific Research Applications
4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds:
Properties
Molecular Formula |
C15H14ClN3O |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-chloro-7-[(4-methoxyphenyl)methyl]-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN3O/c1-10-7-13-14(16)17-9-18-15(13)19(10)8-11-3-5-12(20-2)6-4-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
UZUYYDDARBTVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC=C(C=C3)OC)N=CN=C2Cl |
Origin of Product |
United States |
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